N-Hexadecyl-aniline

Vue d'ensemble

Description

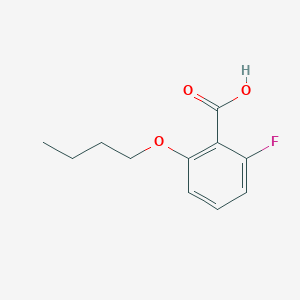

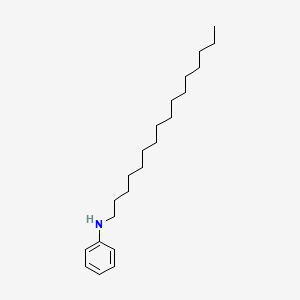

N-Hexadecyl-aniline (NHA) is an aromatic amine compound with a hexadecyl side chain. It is a colorless liquid with a faint odor and is soluble in organic solvents. NHA has a wide range of applications in the chemical, pharmaceutical and cosmetic industries. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, fragrances, and surfactants. NHA is also used as a surfactant in the production of cosmetics and detergents.

Applications De Recherche Scientifique

Surfactant Control in Bromination Reactions

N-Hexadecyl-aniline is involved in the bromination of anilines, particularly in the surfactant control of the ortho/para ratio during bromination. This process, which uses surfactants like 1-hexadecylpyridinium tribromide, highlights the role of N-Hexadecyl-aniline in influencing the regioselectivity of brominated products in aqueous suspension at various temperatures (Cerichelli et al., 2006).

Synthesis of Organocyclotriphosphazene Derivatives

In the synthesis of unique organocyclotriphosphazene derivatives incorporating Schiff base groups, N-Hexadecyl-aniline derivatives play a critical role. These derivatives exhibit luminescence properties and large Stoke's shifts, indicating the potential application of N-Hexadecyl-aniline in the field of photophysics and material science (Aslan et al., 2017).

Phase Transition Studies in Mesomorphic Compounds

N-Hexadecyl-aniline is used in the synthesis and characterization of mesomorphic Schiff base compounds. These compounds exhibit liquid crystalline phases and are studied for their phase transition temperatures, showcasing the utility of N-Hexadecyl-aniline in materials science and liquid crystal technology (Rao et al., 2011).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, N-Hexadecyl-aniline derivatives are important for synthesizing anilines and their derivatives. These reactions are crucial in the production of heterocycles, natural products, and organic materials, demonstrating the broad chemical application of N-Hexadecyl-aniline in synthesis and material development (Ruiz-Castillo & Buchwald, 2016).

Electrochemical Polymerization and Sensing Applications

N-Hexadecyl-aniline derivatives are used in the electrochemical polymerization processes, yielding polymers with unique optical, electrical, and redox properties. These materials have potential applications in sensing and electronic devices (Kitani et al., 2003).

Propriétés

IUPAC Name |

N-hexadecylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGRINNWXKNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hexadecylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)